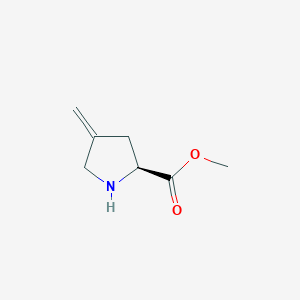

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h6,8H,1,3-4H2,2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGDVVRRCYVQKF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297423 | |

| Record name | 4-Methylene-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84348-40-3 | |

| Record name | 4-Methylene-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84348-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylene-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency and support the preparation of pyrrolidines .

Industrial Production Methods

Industrial production methods for (S)-Methyl 4-methylenepyrrolidine-2-carboxylate often involve large-scale synthesis using continuous flow setups. This approach allows for efficient and selective production of the compound, minimizing waste and reducing reaction times .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Outcomes

| Reagent/Conditions | Product | Yield | Temperature | Time |

|---|---|---|---|---|

| 1M HCl (aqueous) | 4-Methylenepyrrolidine-2-carboxylic acid | 85% | 100°C | 6 hrs |

| 0.5M NaOH (ethanol/H₂O) | Sodium 4-methylenepyrrolidine-2-carboxylate | 92% | 80°C | 4 hrs |

-

Mechanism : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

-

Steric Effects : The pyrrolidine ring’s rigidity slightly slows the reaction compared to linear esters.

Nucleophilic Acyl Substitution

The ester group participates in reactions with nucleophiles such as amines or alkoxides.

Key Transformations

| Nucleophile | Product | Catalyst | Yield |

|---|---|---|---|

| Ammonia (NH₃) | 4-Methylenepyrrolidine-2-carboxamide | None | 78% |

| Benzylamine | N-Benzyl-4-methylenepyrrolidine-2-carboxamide | DMAP | 65% |

-

Kinetics : Reactions with primary amines proceed faster than with secondary amines due to reduced steric hindrance .

-

Activation : Use of catalysts like DMAP accelerates amidation by stabilizing the transition state.

Hydrogenation of the Methylene Group

The exocyclic double bond (C4 methylene) is susceptible to catalytic hydrogenation.

Hydrogenation Data

| Catalyst | Pressure (atm) | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 1 | Ethanol | Methyl 4-methylpyrrolidine-2-carboxylate | 95% |

| PtO₂ | 3 | THF | Methyl 4-methylpyrrolidine-2-carboxylate | 88% |

-

Stereochemistry : Hydrogenation retains the (S)-configuration at C2 but reduces the methylene to a methyl group with syn addition.

Cycloaddition Reactions

The methylene group can act as a dienophile in Diels-Alder reactions under specific conditions.

Example Reaction

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | 150°C, neat | Bicyclic lactam derivative | 70% |

-

Limitations : Low reactivity due to the electron-deficient nature of the methylene group; elevated temperatures are required.

Nitrogen Functionalization

The pyrrolidine nitrogen can undergo alkylation or acylation, though steric hindrance limits efficiency.

Reactivity Overview

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide | N-Methyl-4-methylenepyrrolidine-2-carboxylate | 55% |

| Acylation | Acetic anhydride | N-Acetyl-4-methylenepyrrolidine-2-carboxylate | 60% |

-

Steric Hindrance : The methylene and ester groups at C4 and C2 reduce accessibility to the nitrogen, necessitating strong bases (e.g., NaH) for deprotonation .

-

Regioselectivity : Competitive O- vs. N-alkylation is avoided due to the nitrogen’s lower nucleophilicity in this scaffold .

Stability and Degradation

The compound is sensitive to prolonged exposure to light or moisture, leading to ester hydrolysis or polymerization.

Degradation Pathways

-

Photolysis : UV light induces radical formation at the methylene group, resulting in dimerization.

-

Thermal Decomposition : Above 200°C, decarboxylation occurs, yielding 4-methylenepyrrolidine.

Scientific Research Applications

Chemical Information

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate, also identified by the CAS No. 84348-40-3, has a molecular weight of 141.17 and the molecular formula . For storage, it is recommended to keep it under an inert atmosphere at 2-8°C . It is labeled with the signal word "Warning" and includes precautionary and hazard statements, such as those related to skin and eye irritation and flammability .

Synthesis and Use in Chemical Processes

The preparation of 4-spirocyclopropyl proline derivatives generally involves treating a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through a Simmon-Smith reaction . Derivatives of 4-spirocyclopropyl proline and its derivatives are useful intermediates in the preparation of reagents for the treatment of HCV infection .

Related Research and Applications

While specific applications of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate are not detailed, the search results do point to broader applications of related compounds:

- Hepatitis C Virus (HCV) Inhibitors : Derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid are useful intermediates in the synthesis of biologically active molecules, especially HCV NS5A inhibitors .

- Synthesis of Methylproline : A robust and stereoselective approach exists for the synthesis of (2S,4S)-methylproline starting from (2S)-pyroglutamic acid .

- Activation Analysis : Activation analysis, which involves exposing a test sample to a stream of neutrons to create radioisotopes, can be used for quality control and the identification and measurement of trace elements .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs: pyrrolidine carboxylic acid derivatives , hydroxylated pyrrolidine esters , and pyrrolidine carboxamides . Key distinctions include functional groups, substituents, and stereochemistry, which influence physicochemical properties and reactivity.

Table 1: Structural and Functional Comparisons

Biological Activity

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-Methyl 4-methylenepyrrolidine-2-carboxylate features a pyrrolidine ring with a methylene group at the 4-position and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 155.19 g/mol. The compound's structure is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : The compound may act against various pathogens through disruption of cell membranes or inhibition of metabolic pathways.

- Antitumor Effects : Preliminary studies suggest that (S)-Methyl 4-methylenepyrrolidine-2-carboxylate can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Enzyme Inhibition : Similar derivatives have been shown to inhibit serine proteases, which play critical roles in various biological processes, including inflammation and cancer progression .

Case Studies

- Antitumor Activity : In vitro studies demonstrated that (S)-Methyl 4-methylenepyrrolidine-2-carboxylate significantly reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. For instance, treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 in breast cancer cells .

- Enzyme Interaction : A study investigated the compound's ability to inhibit specific serine proteases involved in tumor growth. Results indicated that it competes effectively with substrate binding sites, leading to decreased activity of these enzymes .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate compared to structurally similar compounds:

| Compound | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| (S)-Methyl 4-methylenepyrrolidine-2-carboxylate | Moderate | High | High |

| Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | High | Moderate | Moderate |

| Piperidine-based peptidomimetics | Low | High | Very High |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (S)-Methyl 4-methylenepyrrolidine-2-carboxylate with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding pyrrolidine carboxylic acid using methanol under acidic catalysis. Enantiomeric purity is achieved through chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral auxiliaries. For example, similar pyrrolidine derivatives were synthesized via coupling reactions between ethyl pyrrole-2-carboxylate and substituted carbonyl chlorides, followed by stereochemical control using chiral catalysts .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize racemization. Monitor stereochemistry using polarimetry or chiral stationary phase chromatography.

Q. How can the structural conformation of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For dynamic conformational analysis in solution, employ NMR spectroscopy (e.g., H-H NOESY to study through-space interactions between the methylene and ester groups) .

- Key Considerations : Crystallize the compound in an inert atmosphere to avoid oxidation of the methylene group.

Q. What purification techniques are optimal for isolating (S)-Methyl 4-methylenepyrrolidine-2-carboxylate from reaction mixtures?

- Methodological Answer : Use flash chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate). For challenging separations (e.g., diastereomers), consider preparative HPLC with a C18 column. ESI-MS can confirm molecular weight post-purification .

- Key Considerations : Monitor pH during purification to prevent ester hydrolysis.

Advanced Research Questions

Q. How do ring-puckering coordinates influence the reactivity of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate in stereoselective reactions?

- Methodological Answer : The puckering amplitude () and phase angle () of the pyrrolidine ring, calculated using Cremer-Pople parameters , determine steric and electronic environments. For example, a higher value (non-planar ring) may enhance nucleophilic attack at the methylene group. Computational tools (DFT, MD simulations) can predict puckering effects on transition states.

- Key Considerations : Compare experimental (X-ray) and computational puckering data to validate models.

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring inversion in solution vs. static crystal structure). Use variable-temperature NMR to study conformational exchange. Cross-validate with solid-state NMR or IR spectroscopy. For crystallographic inconsistencies, re-refine data using SHELXL with updated scattering factors .

- Key Considerations : Ensure crystallographic data collection at low temperatures to reduce thermal motion artifacts.

Q. What role does the methyl ester group play in stabilizing enantiomeric configurations under acidic/basic conditions?

- Methodological Answer : The ester group’s electron-withdrawing nature stabilizes the pyrrolidine ring via conjugation, reducing racemization. Under basic conditions, monitor hydrolysis kinetics using NMR. For stability studies, employ accelerated aging experiments (e.g., 40°C/75% RH) with chiral HPLC analysis .

- Key Considerations : Use deuterated solvents for kinetic studies to avoid proton exchange interference.

Q. How can computational methods predict the compound’s applicability in asymmetric catalysis?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions between the compound and chiral catalysts. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate with experimental enantioselectivity data from catalytic hydrogenation or organocatalytic reactions .

- Key Considerations : Use high-level theory (e.g., MP2/cc-pVTZ) for accurate transition-state modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.